Cas no 1184-42-5 (2l5,4l5,6l5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(4-methoxyphenoxy)-)

2l5,4l5,6l5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(4-methoxyphenoxy)- structure
1184-42-5 structure
Product Name:2l5,4l5,6l5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(4-methoxyphenoxy)-
CAS No:1184-42-5
MF:C42H42N3O12P3
MW:873.717073917389
CID:228181
PubChem ID:249886
Update Time:2025-04-19

2l5,4l5,6l5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(4-methoxyphenoxy)- Chemical and Physical Properties

Names and Identifiers

    • 2l5,4l5,6l5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(4-methoxyphenoxy)-
    • 2,2,4,4,6,6-hexakis(4-methoxyphenoxy)-1,3,5,2
    • 2,2,4,4,6,6-hexakis(4-methoxyphenoxy)-1,3,5,2lambda5,4lambda5,6lambda5-triazatriphosphinine
    • 2,2,4,4,6,6-hexakis(4-methoxyphenoxy)-1,3,5-triaza-2
    • 2,2,4,4,6,6-hexakis(4-methoxyphenoxy)cyclotriphosphazene
    • AC1L6PFL
    • AC1Q57AS
    • AR-1D0593
    • E5,4
    • E5,6
    • E5-triazatriphosphinine
    • Hexa-(4-methoxy-phenyloxy)-cyclo-triphosphazatrien
    • hexakis(p-methoxyphenoxy)cyclotriphosphazatriene
    • NSC68661
    • 1184-42-5
    • NSC-68661
    • hexa(4-methoxyphenoxy)cyclotriphosphazene
    • DTXSID40290448
    • BGXKNHUNRNBADR-UHFFFAOYSA-N
    • SCHEMBL24529992
    • Inchi: 1S/C42H42N3O12P3/c1-46-31-7-19-37(20-8-31)52-58(53-38-21-9-32(47-2)10-22-38)43-59(54-39-23-11-33(48-3)12-24-39,55-40-25-13-34(49-4)14-26-40)45-60(44-58,56-41-27-15-35(50-5)16-28-41)57-42-29-17-36(51-6)18-30-42/h7-30H,1-6H3
    • InChI Key: BGXKNHUNRNBADR-UHFFFAOYSA-N
    • SMILES: P1(N=P(N=P(N=1)(OC1C=CC(=CC=1)OC)OC1C=CC(=CC=1)OC)(OC1C=CC(=CC=1)OC)OC1C=CC(=CC=1)OC)(OC1C=CC(=CC=1)OC)OC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 873.19836
  • Monoisotopic Mass: 873.19813478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 60
  • Rotatable Bond Count: 18
  • Complexity: 1160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 11.6
  • Topological Polar Surface Area: 148Ų

Experimental Properties

  • PSA: 149.43

2l5,4l5,6l5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(4-methoxyphenoxy)- Related Literature

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